(2-Chlorophenyl)(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)methanone
Description
The compound “(2-Chlorophenyl)(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)methanone” features a 2-chlorophenyl group linked via a ketone bridge to a 1,1-difluoro-6-azaspiro[2.5]octane scaffold. This spirocyclic structure combines a bicyclic system with a nitrogen atom at the bridgehead, enhanced by two fluorine atoms at the 1-position.
Properties
IUPAC Name |
(2-chlorophenyl)-(2,2-difluoro-6-azaspiro[2.5]octan-6-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClF2NO/c15-11-4-2-1-3-10(11)12(19)18-7-5-13(6-8-18)9-14(13,16)17/h1-4H,5-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTPYFHBGGYVKKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CC2(F)F)C(=O)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClF2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chlorophenyl)(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)methanone typically involves the reaction of 2-chlorobenzoyl chloride with 1,1-difluoro-6-azaspiro[2.5]octane in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(2-Chlorophenyl)(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)methanone can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom on the phenyl ring can be substituted by nucleophiles such as amines or thiols.
Oxidation: The methanone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The carbonyl group can be reduced to form alcohols or other reduced products.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium amide or thiolates in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Nucleophilic substitution: Substituted phenyl derivatives.
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Scientific Research Applications
(2-Chlorophenyl)(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)methanone has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of neurological disorders.
Material Science: Its unique spirocyclic structure makes it a candidate for the development of novel materials with specific electronic or mechanical properties.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of (2-Chlorophenyl)(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spirocyclic structure allows it to fit into binding sites with high specificity, potentially modulating the activity of its targets. The exact pathways and molecular targets are still under investigation, but it is believed to influence signal transduction pathways and cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
Key structural analogs differ in aromatic substituents, spirocyclic heteroatoms, and additional functional groups. These modifications impact physicochemical properties and biological activity:
Physicochemical Properties
A comparison of molecular parameters:
The target compound’s ortho-chlorine and difluoro spiro system confer moderate lipophilicity (logP ~2.8), balancing membrane permeability and solubility.
Biological Activity
The compound (2-Chlorophenyl)(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)methanone , also known by its CAS number 2097923-10-7, is a synthetic organic molecule that has garnered attention for its potential biological activities. This compound features a unique spirocyclic structure, which is often associated with various pharmacological properties. The focus of this article is to explore the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 366.8 g/mol. The presence of the difluoromethyl group and the chlorophenyl moiety may contribute to its biological activity by influencing its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 366.8 g/mol |
| CAS Number | 2097923-10-7 |
Antimicrobial Activity
Recent studies have indicated that derivatives of the azaspiro compound class exhibit significant antimicrobial properties. For instance, related compounds have shown activity against various bacterial strains, including Staphylococcus aureus and Bacillus subtilis . The minimum inhibitory concentrations (MICs) for these compounds ranged from 25 to 600 µg/mL, with some derivatives demonstrating moderate antibacterial effects .
Anticancer Potential
The compound's structure suggests potential anticancer activity. In vitro studies have shown that similar azaspiro compounds can inhibit the proliferation of cancer cell lines. For instance, compounds derived from the azaspiro framework were evaluated for their cytotoxic effects against lung cancer cell lines, showing promising results with IC50 values indicating effective growth inhibition .
The biological mechanisms underlying the activity of this compound are likely multifaceted:
- Enzyme Inhibition: Many azaspiro compounds act as enzyme inhibitors, affecting pathways crucial for microbial survival or cancer cell metabolism.
- Cellular Interaction: The unique spirocyclic structure may facilitate binding to specific cellular receptors or enzymes, altering normal cellular functions.
Study on Antimicrobial Efficacy
A recent study synthesized several derivatives related to this compound and tested their antimicrobial efficacy. The results indicated that certain modifications to the azaspiro structure enhanced antibacterial activity significantly compared to standard antibiotics .
Evaluation of Anticancer Properties
In another research effort focused on anticancer activity, derivatives were screened against multiple cancer cell lines, revealing that specific structural modifications led to improved cytotoxicity profiles. For example, one derivative exhibited an IC50 value of 11.20 µg/mL against A549 lung cancer cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
